molecular formula C19H18N2O3 B5862379 ethyl 2-[(1-acetyl-1H-indol-3-yl)amino]benzoate

ethyl 2-[(1-acetyl-1H-indol-3-yl)amino]benzoate

Cat. No.: B5862379
M. Wt: 322.4 g/mol
InChI Key: SYRQXXIWUCYMTK-UHFFFAOYSA-N
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Description

Ethyl 2-[(1-acetyl-1H-indol-3-yl)amino]benzoate is a synthetic indole derivative characterized by a 1-acetyl-substituted indole core linked via an amino group to a 2-ethoxycarbonylphenyl moiety. Indoles are privileged scaffolds in medicinal chemistry due to their prevalence in bioactive natural products and pharmaceuticals . The acetyl group at the indole’s 1-position enhances metabolic stability, while the amino-benzoate ester moiety may influence solubility and receptor binding.

Properties

IUPAC Name

ethyl 2-[(1-acetylindol-3-yl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-3-24-19(23)15-9-4-6-10-16(15)20-17-12-21(13(2)22)18-11-7-5-8-14(17)18/h4-12,20H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYRQXXIWUCYMTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC2=CN(C3=CC=CC=C32)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70358146
Record name ethyl 2-[(1-acetyl-1H-indol-3-yl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6091-49-2
Record name ethyl 2-[(1-acetyl-1H-indol-3-yl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(1-acetyl-1H-indol-3-yl)amino]benzoate typically involves the reaction of 1-acetyl-1H-indole-3-amine with ethyl 2-bromobenzoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(1-acetyl-1H-indol-3-yl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-[(1-acetyl-1H-indol-3-yl)amino]benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-[(1-acetyl-1H-indol-3-yl)amino]benzoate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This compound may exert its effects through pathways involving oxidative stress, inflammation, and cell signaling .

Comparison with Similar Compounds

Key Structural and Functional Comparisons:

  • In contrast, the acetyl group in the target compound may balance lipophilicity and metabolic stability. Amino vs. Acyl Linkages: The amino-benzoate bridge in ethyl 2-[(1-acetyl-1H-indol-3-yl)amino]benzoate contrasts with the acylated or esterified linkages in analogues (e.g., benzothiazole-indole hybrids ). This difference may alter hydrogen-bonding capacity and pharmacokinetics.
  • Synthetic Accessibility :
    • Cascade reactions (e.g., aza-alkylation/Michael addition) used for ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate are efficient for complex indole derivatives. The target compound likely requires similar multi-step strategies.
    • Three-component reactions for benzothiazole-indole hybrids offer modularity but may introduce steric hindrance compared to simpler indole-benzoate systems.

Research Findings and Implications

Physical and Chemical Properties:

  • Melting Points : Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate has a melting point of 163–165°C , typical for nitro-substituted indoles. The target compound’s acetyl group may lower the melting point due to reduced crystallinity.
  • Solubility : The benzoate ester in the target compound likely improves lipid solubility compared to carboxylic acid derivatives (e.g., 2-(6-methyl-1H-indol-3-yl)acetic acid ).

Biological Activity

Ethyl 2-[(1-acetyl-1H-indol-3-yl)amino]benzoate is an indole derivative that has garnered attention for its diverse biological activities. This compound exhibits a range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, biochemical pathways, and potential therapeutic applications.

Chemical Structure and Properties

This compound consists of an indole core attached to an acetyl group and an ethyl benzoate moiety. The presence of these functional groups contributes to its biological activity. The compound's structure can be represented as follows:

C16H16N2O3\text{C}_{16}\text{H}_{16}\text{N}_2\text{O}_3

The biological activity of this compound is primarily attributed to its interaction with various biomolecules:

1. Enzyme Inhibition:
Indole derivatives are known to inhibit key enzymes involved in cancer progression and inflammation. For instance, studies have shown that this compound can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

2. Receptor Binding:
This compound has a high affinity for several receptors, including those involved in neurotransmission and cancer cell signaling pathways. Its binding can modulate cellular responses and alter gene expression profiles .

3. Antioxidant Activity:
The compound exhibits significant antioxidant properties, which help mitigate oxidative stress in cells. This activity is essential in preventing cellular damage associated with various diseases, including cancer .

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound:

  • Cell Line Studies: In vitro studies using cancer cell lines such as MDA-MB-231 (breast cancer) and H460 (lung cancer) showed that this compound induces apoptosis and inhibits cell proliferation .
  • Mechanistic Insights: The compound's mechanism involves the activation of caspase pathways leading to programmed cell death, alongside the downregulation of anti-apoptotic proteins .

Antimicrobial Activity

This compound has shown promising results against various pathogens:

PathogenActivity Observed
Bacteria Effective against Staphylococcus aureus and Escherichia coli
Fungi Inhibitory effects on Candida albicans and Aspergillus flavus

The antimicrobial action is believed to stem from its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .

Anti-inflammatory Effects

The compound exhibits significant anti-inflammatory properties:

  • Inhibition of COX Enzymes: It effectively reduces the production of prostaglandins, which are mediators of inflammation.
  • Cytokine Modulation: this compound has been shown to lower levels of pro-inflammatory cytokines in animal models .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

Case Study 1: Cancer Treatment
In a preclinical model, administration of this compound at varying doses resulted in a dose-dependent reduction in tumor size in mice bearing xenografts of human breast cancer cells. Histological analysis revealed increased apoptosis within tumor tissues treated with the compound compared to controls.

Case Study 2: Infection Control
A study investigating its efficacy against multidrug-resistant bacterial strains found that this compound significantly inhibited growth at concentrations as low as 10 µg/mL, suggesting its potential as a novel antimicrobial agent .

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